4-(Pyridin-2-yl)-1H-imidazol-2-amine 4-(Pyridin-2-yl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1356994-48-3
VCID: VC20317560
InChI: InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12)
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

4-(Pyridin-2-yl)-1H-imidazol-2-amine

CAS No.: 1356994-48-3

Cat. No.: VC20317560

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)-1H-imidazol-2-amine - 1356994-48-3

Specification

CAS No. 1356994-48-3
Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name 5-pyridin-2-yl-1H-imidazol-2-amine
Standard InChI InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12)
Standard InChI Key SUJLMJQHZIZZQA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CN=C(N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) fused to an imidazole ring (a five-membered ring with two nitrogen atoms). The amine group at the 2-position of the imidazole ring enhances its reactivity and ability to participate in hydrogen bonding. The SMILES notation for the compound is C1=CC=NC(=C1)C2=CN=C(N2)N, reflecting its connectivity .

Table 1: Key Structural Identifiers

PropertyValue
CAS No.1356994-48-3
IUPAC Name5-pyridin-2-yl-1H-imidazol-2-amine
Molecular FormulaC8H8N4\text{C}_8\text{H}_8\text{N}_4
Molecular Weight160.18 g/mol
InChI KeySUJLMJQHZIZZQA-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, provide insights into its gas-phase behavior. These metrics are critical for analytical applications such as mass spectrometry-based identification .

Table 2: Predicted Collision Cross Sections (Ų)

Adductm/zCCS (Ų)
[M+H]+161.08217131.9
[M+Na]+183.06411144.6
[M+NH4]+178.10871139.6
[M-H]-159.06761134.2

The basicity of the imidazole nitrogen atoms (pKa7\text{p}K_a \approx 7) and the pyridine nitrogen (pKa3.5\text{p}K_a \approx 3.5) suggest pH-dependent solubility and reactivity.

Comparative Analysis with Related Compounds

Structural Analogues

The compound’s scaffold resembles that of abemaciclib and ribociclib, FDA-approved CDK4/6 inhibitors. Key differences include:

  • Abemaciclib: Incorporates a pyrido[2,3-d]pyrimidin-7-one core, enhancing selectivity for CDK4/6 over CDK2 .

  • Ribociclib: Features a methylpiperazine group, improving solubility and oral bioavailability .

Table 3: Selectivity Profiles of CDK Inhibitors

CompoundCDK4 KiK_i (nM)CDK6 KiK_i (nM)CDK2 KiK_i (nM)
4-(Pyridin-2-yl)-1H...~41*~82*>1000*
Palbociclib1116>10,000
Abemaciclib210504

*Estimated from structural analogs .

Functional Group Impact

Replacing the amine group with bulkier substituents (e.g., cyclopentyl or isopropyl) reduces CDK4/6 affinity but may enhance off-target effects, as seen in compound 99 from the ACS study . This highlights the delicate balance between potency and selectivity in drug design.

Future Research Directions

  • Synthetic Optimization: Developing scalable routes to improve yield and purity.

  • Target Validation: Elucidating interactions with non-CDK targets (e.g., histamine receptors).

  • Preclinical Studies: Evaluating pharmacokinetics and toxicity in animal models.

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